3,4-Dimethoxybenzohydroxamic acid
Description
3,4-Dimethylhippuric acid (3,4-DMHA) is a metabolite of 1,2,4-trimethylbenzene (1,2,4-TMB), a volatile organic compound widely used in industrial solvents, paints, and varnishes. It serves as a critical biomarker for monitoring occupational exposure to 1,2,4-TMB, as urinary concentrations of 3,4-DMHA correlate strongly with environmental TMB levels . The compound is analyzed via high-performance liquid chromatography (HPLC) under optimized conditions, utilizing a C18 column and ion-pair reagents like sodium octylsulfate (SOS) to enhance retention and resolution . Recovery rates for 3,4-DMHA in urine exceed 96% within a 1–5 μg/mL range, demonstrating high analytical precision .
Properties
CAS No. |
13546-91-3 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-hydroxy-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-3-6(9(11)10-12)5-8(7)14-2/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
JNGOJCZYTKJSQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Hippuric Acid (HA) and Methylhippuric Acid (MHA)
- Structural Differences : HA (benzoylglycine) lacks methyl groups, while MHA contains a single methyl group. 3,4-DMHA features two methyl groups at the 3- and 4-positions of the benzene ring (Figure 1) .
- Analytical Behavior :
- Retention times for HA, MHA, and 3,4-DMHA vary significantly under identical HPLC conditions (20% acetonitrile, 4 mM SOS, pH 3.0). 3,4-DMHA exhibits longer retention due to increased hydrophobicity from methyl substituents .
- Ion-pair reagents like SOS enhance resolution; higher SOS concentrations reduce retention times for all three compounds .
- Toxicological Relevance : Unlike HA (a toluene metabolite), 3,4-DMHA is specific to 1,2,4-TMB exposure, with urinary levels directly proportional to ambient TMB concentrations (r = 0.866) .
4-Hydroxybenzoic Acid
- Structural Features : Contains a hydroxyl group at the 4-position, unlike 3,4-DMHA’s dimethylated benzene ring.
- Applications : Primarily used in R&D and preservatives, whereas 3,4-DMHA is a biomarker. It is less toxic but lacks specificity for occupational exposure monitoring .
3,4-Dihydroxybenzoic Acid
- Reactivity and Hazards : Contains two hydroxyl groups, making it more reactive and corrosive compared to 3,4-DMHA. It poses risks of severe eye/skin irritation and organ toxicity .
- Analytical Methods : Requires stricter safety protocols during handling, unlike 3,4-DMHA, which is analyzed under standard HPLC conditions .
3,4-Dimethoxycinnamic Acid
- Structural Differences : A cinnamic acid derivative with methoxy groups at the 3- and 4-positions, differing from 3,4-DMHA’s hippuric acid backbone.
- Uses : Employed in pharmaceutical and fine chemical synthesis, whereas 3,4-DMHA is strictly a biomarker .
Data Tables
Table 1: HPLC Conditions for 3,4-DMHA and Related Compounds
| Parameter | 3,4-DMHA | HA/MHA | 4-Hydroxybenzoic Acid |
|---|---|---|---|
| Column | Inertsil ODS-3 C18 | Inertsil ODS-3 C18 | Not specified |
| Mobile Phase | 20% acetonitrile, 4 mM SOS | 20% acetonitrile, 4 mM SOS | Varies by study |
| Retention Time (min) | 8.2–10.5* | 4.5–6.8* | Not available |
| Detection Wavelength | 246 nm | 246 nm | 254 nm |
| Recovery Rate | >96% | >95% | Not reported |
Table 2: Toxicological and Occupational Data
Key Research Findings
3,4-DMHA as a Biomarker :
- Urinary 3,4-DMHA levels in workers exposed to 1,2,4-TMB (30–50 µg/m³) ranged from 1.2–4.8 μg/mL, correlating with airborne TMB concentrations .
- The metabolite’s stability in urine allows for reliable sampling over 24-hour periods .
Comparative Metabolism :
- 1,2,4-TMB is metabolized into 3,4-DMHA via hepatic oxidation, whereas 1,3,5-TMB forms 3,5-dimethylhippuric acid, highlighting isomer-specific metabolic pathways .
Analytical Optimization :
- Adjusting SOS concentration from 2–8 mM reduces 3,4-DMHA retention time by 25%, improving throughput without sacrificing accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
